molecular formula C26H27FN2O3 B2982764 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1904203-46-8

3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2982764
CAS No.: 1904203-46-8
M. Wt: 434.511
InChI Key: ZHLOYAOXXLAFJO-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C26H27FN2O3 and its molecular weight is 434.511. The purity is usually 95%.
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Scientific Research Applications

Selective Inhibition in Met Kinase Superfamily

Research has identified compounds with structural similarities to 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide as potent and selective inhibitors of the Met kinase family. These compounds, such as the one discovered by Schroeder et al. (2009), have been effective in tumor stasis in preclinical models and advanced into clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Pharmacokinetics and Metabolism in Preclinical Studies

Another compound, S-1, structurally related to the target molecule, has been examined for its pharmacokinetics and metabolism in rats as part of preclinical development. Wu et al. (2006) found that S-1 exhibited low clearance, moderate distribution, and was extensively metabolized, identifying several phase I and II metabolites (Wu et al., 2006).

Synthesis and Potential Therapeutic Applications

Studies have focused on the synthesis of various derivatives with structural elements similar to the target molecule, exploring their potential therapeutic applications. For instance, Bays et al. (1989) synthesized a series of novel compounds for investigating their antinociceptive activity and opioid receptor profiles, which could be relevant for pain management and opioid receptor modulation (Bays et al., 1989).

Applications in Cancer Treatment

Some compounds with structural similarities have been explored for their potential in cancer treatment. For example, the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives have been investigated, revealing significant cytotoxicity in vitro and potent antitumor activity in preclinical models (Naito et al., 2005).

Fluorinated Compound Synthesis and Applications

Research by Shi et al. (1996) involved the synthesis of fluorine-bearing compounds for potential applications in various fields, including medicinal chemistry. These fluorinated derivatives, including pyrazolones and pyrimidines, demonstrate the versatility of fluorinated compounds in chemical synthesis (Shi et al., 1996).

Enhancing Cognitive Function

Compounds structurally similar to the target molecule have been found to possess activity in enhancing cognitive function. Butler et al. (1981) identified a series of 3-(aryloxy)pyridines with potential therapeutic properties for treating cognitive disorders (Butler et al., 1981).

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3/c27-22-7-9-23(10-8-22)32-24-5-1-3-19(17-24)6-11-25(30)29-26(20-12-15-31-16-13-20)21-4-2-14-28-18-21/h1-5,7-10,14,17-18,20,26H,6,11-13,15-16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLOYAOXXLAFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.